5-Bromo-alpha-(trifluoromethyl)pyridine-2-methanol
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Overview
Description
5-Bromo-alpha-(trifluoromethyl)pyridine-2-methanol is an organic compound belonging to the pyridine family. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridine ring, along with a methanol group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine and a suitable solvent under controlled temperature conditions to achieve the desired bromination . The subsequent step involves the reaction with methanol in the presence of a catalyst to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-alpha-(trifluoromethyl)pyridine-2-methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the attached functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include reduced forms of the pyridine ring or modified functional groups.
Scientific Research Applications
5-Bromo-alpha-(trifluoromethyl)pyridine-2-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-alpha-(trifluoromethyl)pyridine-2-methanol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 1,3-Bis(trifluoromethyl)-5-bromobenzene
Uniqueness
5-Bromo-alpha-(trifluoromethyl)pyridine-2-methanol is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring, along with a methanol group. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C7H5BrF3NO |
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Molecular Weight |
256.02 g/mol |
IUPAC Name |
(1R)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3,6,13H/t6-/m1/s1 |
InChI Key |
CUZRCEJNPBFIDE-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1Br)[C@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC(=NC=C1Br)C(C(F)(F)F)O |
Origin of Product |
United States |
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